Structural Uniqueness and Computed Physicochemical Profile vs. Closest Commercial Analogs
The target compound's 2-hydroxy-4-(piperidin-1-ylsulfonyl)phenyl scaffold, combined with a 3-methylimidazolidine-2,4-dione, is a structurally distinct entry. Compared to a closely related commercial analog, 1-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione (CAS 2194849-91-5), the target compound has a different attachment point for the imidazolidine core and a free phenolic hydroxyl instead of a methoxy group [1]. This leads to a computed XLogP3-AA of 0.5 for the target, versus a higher, more lipophilic value for the methoxy analog, and an additional hydrogen bond donor count (1 vs. 0) [1]. No head-to-head biological assays were located.
| Evidence Dimension | Physicochemical and Structural Profile |
|---|---|
| Target Compound Data | XLogP3-AA: 0.5; HBD Count: 1; HBA Count: 6 |
| Comparator Or Baseline | 1-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione (CAS 2194849-91-5). Target has free -OH group; comparator has -OCH3 and different core attachment. |
| Quantified Difference | Delta XLogP is not directly calculable without the comparator's computed logP, but the structural distinction leads to a qualitatively lower lipophilicity and an extra hydrogen bond donor. |
| Conditions | Computed properties from PubChem; structural comparison from chemical structures. |
Why This Matters
The unique phenolic -OH group and attachment point define a specific pharmacophore for SAR studies; using the methoxy analog would invalidate any project built around specific hydrogen-bonding or polarity requirements.
- [1] PubChem. Compound Summary for CID 97620724, 1-(2-Hydroxy-4-(piperidin-1-ylsulfonyl)phenyl)-3-methylimidazolidine-2,4-dione. National Center for Biotechnology Information. Accessed April 30, 2026. View Source
